molecular formula C15H20N4O2S3 B2789881 4-{[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2309189-72-6

4-{[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2789881
CAS No.: 2309189-72-6
M. Wt: 384.53
InChI Key: GWDMWFKWAIKLSS-UHFFFAOYSA-N
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Description

4-{[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including organic electronics, photochemistry, and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and neutralization of PAAs . The F-CTF nanosheets constructed using the compound show high sensitivity and selectivity for PAA detection by fluorescence quenching .

Result of Action

The compound’s action results in the detection of PAAs with unprecedented sensitivity . The F-CTF-3 nanosheet, in particular, exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence performance, which is crucial for its mode of action, could potentially be affected by environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrothiophen-3-yl Group: This step often involves a nucleophilic substitution reaction where a thiophene derivative is introduced.

    Formation of the 1,4-Diazepan-1-yl Group: This is typically done through a ring-closing reaction involving diamine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the diazepane ring, potentially leading to ring-opening.

    Substitution: The benzo[c][1,2,5]thiadiazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and photophysical properties.

Biology

In biological research, derivatives of this compound are studied for their potential as fluorescent probes or bioimaging agents. The benzo[c][1,2,5]thiadiazole core is known for its strong fluorescence, making it useful in various imaging applications.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.

Industry

In industry, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Comparison with Similar Compounds

Similar Compounds

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in the substituents attached to the core.

    4,4’-Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound has a similar core structure but different functional groups.

Uniqueness

What sets 4-{[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole apart is its combination of the benzo[c][1,2,5]thiadiazole core with the tetrahydrothiophen-3-yl and 1,4-diazepan-1-yl groups. This unique combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S3/c20-24(21,14-4-1-3-13-15(14)17-23-16-13)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMWFKWAIKLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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